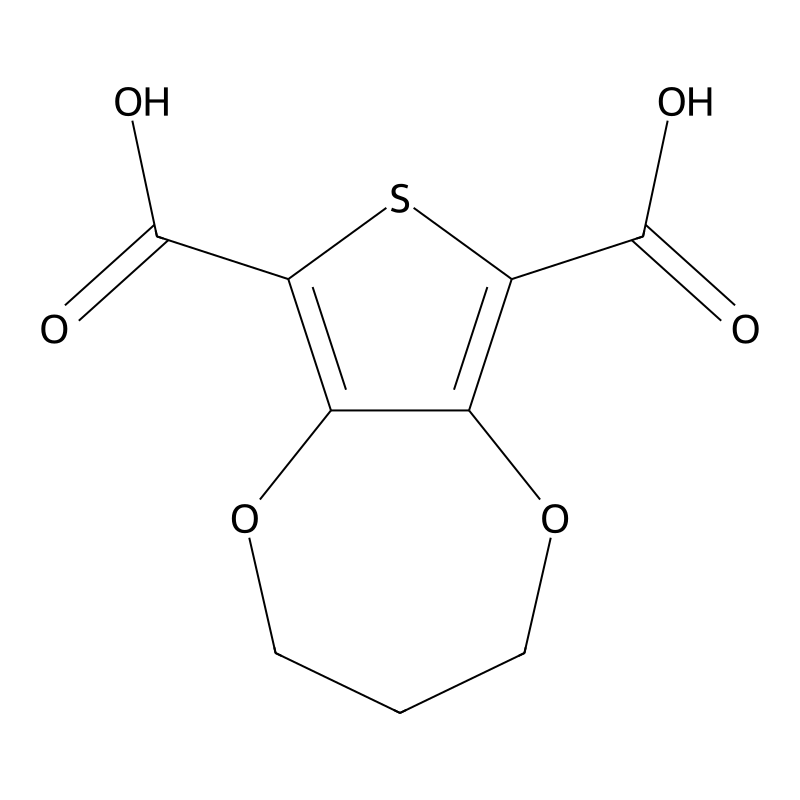3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Conjugated Polymer
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is a conjugated polymer, meaning it possesses a structure with alternating single and double bonds between its carbon atoms. This specific structure allows ProDOT to exhibit electronic properties useful in various scientific research applications [].
Electrical Conductivity
ProDOT is classified as an electron-rich conducting polymer. This signifies its ability to conduct electricity efficiently due to the presence of delocalized electrons within its conjugated structure []. This property makes ProDOT valuable for research in organic electronics, a field exploring the development of electronic devices using organic materials [].
Applications in Organic Electronics
ProDOT serves as a building block in the fabrication of various organic electronic devices due to its electrical conductivity and other properties. Here are some specific research areas where ProDOT finds application:
- Electrochromic devices: ProDOT can be incorporated into the design of electrochromic devices, which are capable of changing color upon the application of an electrical voltage [].
- Lithium-ion batteries: Research explores the use of ProDOT in the development of improved lithium-ion battery electrodes due to its potential for efficient lithium ion storage [].
- Organic semiconductors: ProDOT demonstrates semiconducting properties, making it a candidate material for research in organic semiconductors, which are organic materials exhibiting semiconducting behavior [].
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is a chemical compound with the molecular formula C9H8O6S. It is characterized by its unique structure, which includes a thiophene ring and two carboxylic acid groups. This compound is recognized for its electron-rich nature, making it a significant material in the fields of organic electronics and bioelectronics. Its properties include a melting point greater than 250 °C and a predicted boiling point of approximately 482.6 °C .
The mechanism of action of ProDOT depends on the specific application. In organic electronics, ProDOT's conductivity allows it to transport charge carriers (electrons) within a device. The carboxylic acid groups can interact with other molecules or surfaces, influencing the overall performance of the device [].
The chemical reactivity of 3,4-propylenedioxythiophene-2,5-dicarboxylic acid can be attributed to its functional groups. The carboxylic acid moieties can undergo typical reactions such as:
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under certain conditions.
- Reduction: The carboxylic acids can be reduced to primary alcohols.
Additionally, the thiophene ring allows for various electrophilic substitution reactions, which can modify the compound's electronic properties and enhance its conductivity .
The synthesis of 3,4-propylenedioxythiophene-2,5-dicarboxylic acid typically involves multi-step organic reactions. Common methods include:
- Electrochemical Polymerization: This method allows for the formation of conducting polymers from monomers like 3,4-propylenedioxythiophene.
- Chemical Oxidation: Using oxidizing agents to facilitate the formation of the dicarboxylic acid from simpler precursors.
- Condensation Reactions: Combining thiophenes with carboxylic acids under acidic or basic conditions to yield the desired product.
These methods highlight the compound's versatility in synthetic chemistry .
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid finds applications in various fields:
- Organic Electronics: Utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conductive properties.
- Bioelectronics: Employed in biosensors and bioelectronic devices where conductivity and biocompatibility are crucial.
- Material Science: Used as a building block for advanced materials in nanotechnology and polymer science .
Interaction studies involving 3,4-propylenedioxythiophene-2,5-dicarboxylic acid focus on its behavior in various environments:
- Conductivity Measurements: Evaluating how environmental factors affect its electrical properties.
- Biocompatibility Tests: Assessing how well it integrates with biological systems for medical applications.
- Stability Studies: Understanding how it reacts under different conditions (pH, temperature) to predict its performance in practical applications .
Several compounds exhibit structural or functional similarities to 3,4-propylenedioxythiophene-2,5-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,4-Ethylenedioxythiophene | Conducting Polymer | Higher stability under ambient conditions |
| Thiophene-2,5-dicarboxylic acid | Dicarboxylic Acid | Lacks the propylenedioxy group |
| Poly(3,4-propylenedioxythiophene) | Conducting Polymer | Known for superior conductivity due to polymerization |
| 3,4-Dimethoxythiophene | Electron-Rich Compound | Exhibits different solubility characteristics |
These compounds demonstrate various electronic properties and applications but differ significantly in stability, conductivity, and reactivity due to their unique structural features .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






